

Application Notes and Protocols for Utilizing Rubidium Formate in Protein Crystallization

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Compound of Interest

Compound Name: Rubidium formate

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Introduction

Rubidium formate, and other rubidium salts, serve as valuable tools in protein crystallography, primarily for solving the phase problem through heavy-atom derivatization. The rubidium ion (Rb^+) acts as an effective anomalous scatterer, making it suitable for Single-wavelength Anomalous Dispersion (SAD) and Multiple-wavelength Anomalous Dispersion (MAD) phasing experiments.^{[1][2][3]} This application note provides a comprehensive overview of the use of rubidium salts in protein crystallization, including detailed protocols for co-crystallization and crystal soaking, and a summary of relevant data.

The principle behind this technique lies in the ability of the heavy rubidium atom to significantly alter X-ray diffraction intensities, providing the necessary phase information to determine the three-dimensional structure of a protein.^{[1][2][3]} Rubidium is a monovalent metal ion that can be introduced into protein crystals, often by substituting for other monovalent cations like sodium or potassium, or by binding to negatively charged regions on the protein surface.^{[1][3]}

Key Applications and Advantages

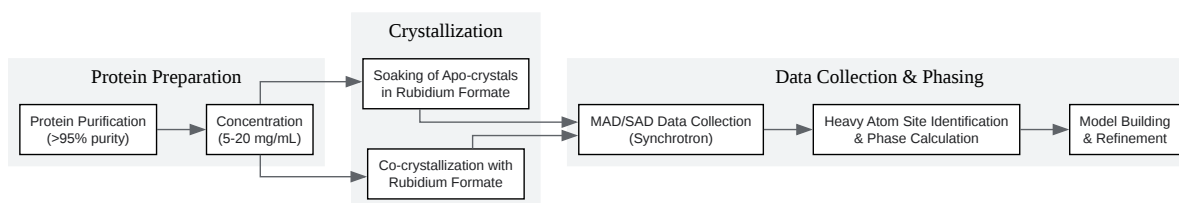
The primary application of **rubidium formate** in protein crystallization is for experimental phasing. The anomalous scattering signal from rubidium ions can be leveraged to solve the crystal structures of novel proteins where a homologous model for molecular replacement is not available.^{[1][3]}

Advantages of using rubidium salts include:

- **Simplicity of Incorporation:** Rubidium ions can often be incorporated into protein crystals through simple co-crystallization or soaking methods.[\[1\]](#)[\[3\]](#)
- **Sufficient Anomalous Signal:** Rubidium provides a usable anomalous signal at commonly available synchrotron beamline energies.[\[1\]](#)[\[3\]](#)
- **Relatively Low Toxicity to Crystals:** Compared to some traditional heavy atoms, rubidium salts can be less disruptive to the crystal lattice, leading to better diffraction quality.[\[1\]](#)

Experimental Workflow for Rubidium-Based Phasing

The overall workflow for utilizing **rubidium formate** in protein crystallization for phasing purposes involves several key steps, from initial screening to final structure determination.



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Figure 1. General experimental workflow for protein crystallization with **rubidium formate**.

Detailed Experimental Protocols

Two primary methods are employed to introduce rubidium ions into protein crystals: co-crystallization and crystal soaking.

Protocol 1: Co-crystallization with Rubidium Formate

This method involves including **rubidium formate** directly in the crystallization drop.

Materials:

- Purified protein solution (5-20 mg/mL in a suitable buffer)
- **Rubidium formate** stock solution (e.g., 1 M in water)
- Crystallization screen solutions
- Crystallization plates (e.g., 96-well sitting or hanging drop plates)

Procedure:

- Prepare Crystallization Drops: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
- Incorporate **Rubidium Formate**: In the crystallization drop, mix the protein solution with the reservoir solution and a small volume of the **rubidium formate** stock solution to achieve a final concentration of 0.1 M to 0.5 M **rubidium formate**. The optimal concentration will vary depending on the protein and should be screened.
- Equilibration: Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
- Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.
- Crystal Harvesting: Once crystals of suitable size are obtained, harvest them using a cryo-loop and flash-cool them in liquid nitrogen, typically after a brief soak in a cryoprotectant solution containing **rubidium formate**.

Protocol 2: Soaking of Apo-Crystals in Rubidium Formate Solution

This method is used when you already have well-diffracting crystals of the native protein.

Materials:

- Apo-protein crystals
- Artificial mother liquor (a solution that mimics the crystallization reservoir condition)
- **Rubidium formate** stock solution (e.g., 1 M in water)
- Cryoprotectant solution
- Cryo-loops and liquid nitrogen

Procedure:

- **Prepare Soaking Solution:** Prepare a soaking solution by adding **rubidium formate** to the artificial mother liquor to a final concentration of 0.2 M to 0.5 M.
- **Crystal Soaking:** Carefully transfer an apo-crystal into a drop of the soaking solution. The soaking time can range from a few minutes to several hours and should be optimized to allow rubidium ion diffusion into the crystal without causing damage.
- **Cryoprotection:** Briefly transfer the soaked crystal to a cryoprotectant solution that also contains **rubidium formate** at the same concentration as the soaking solution.
- **Harvesting and Flash-Cooling:** Harvest the crystal with a cryo-loop and immediately flash-cool it in liquid nitrogen.

Case Study: Phasing of Hsp60 Apical Domain

A notable example of the successful use of rubidium for phasing is the crystal structure determination of the hsp60 apical domain from *Thermus thermophilus*.^{[1][3]}

Crystallization Conditions:

The protein was co-crystallized in the presence of 0.2 M rubidium bromide (RbBr).^[1] The crystallization drops contained 8% PEG 8000, 5% MPD, and 0.1 M HEPES pH 7.5.^[1]

Data Collection and Phasing:

Multiple-wavelength Anomalous Dispersion (MAD) data were collected at a synchrotron source at three wavelengths around the Rb K-absorption edge.^[1] The anomalous signal from the bound rubidium ions was sufficient to determine the initial phases and subsequently solve the protein structure.^{[1][3]}

Quantitative Data Summary

The following tables summarize key quantitative data from the hsp60 apical domain case study and provide general starting points for using **rubidium formate**.

Table 1: Crystallization and Soaking Conditions for Rubidium Derivatization

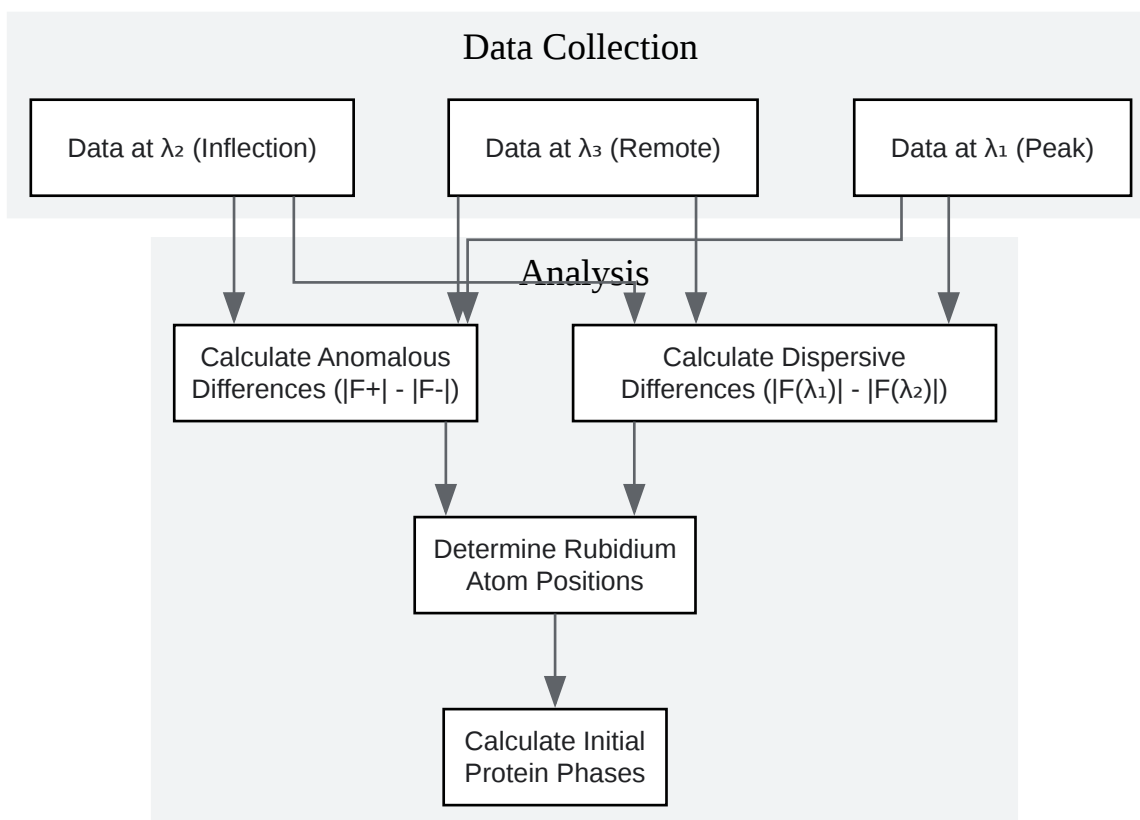
Parameter	Hsp60 Apical Domain (Co-crystallization) ^[1]	General Starting Range (Soaking)
Rubidium Salt	Rubidium Bromide (RbBr)	Rubidium Formate, Rubidium Chloride
Concentration	0.2 M	0.2 M - 0.5 M
pH	7.5	6.0 - 8.5
Temperature	Room Temperature	4 - 20 °C
Soaking Time	N/A	30 seconds - several hours

Table 2: Data Collection and Phasing Statistics for Hsp60 Apical Domain with Rubidium^{[1][3]}

Parameter	Value
Space Group	P2 ₁
Unit Cell Parameters	a=44.6 Å, b=73.9 Å, c=45.3 Å, β=91.37°
Resolution	1.7 Å
Wavelengths (MAD)	Peak, Inflection Point, High-Energy Remote
Number of Rb sites found	2 per protein molecule (1 well-ordered, 1 poorly ordered)
Phasing Power (centric/acentric)	0.34 / 0.47 (before solvent flattening)
Final R-factor / R-free	19.0% / 22.5%

Logical Relationships in MAD Phasing

The success of MAD phasing relies on the changes in the scattering factor of the anomalous scatterer (rubidium in this case) at different X-ray wavelengths.



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